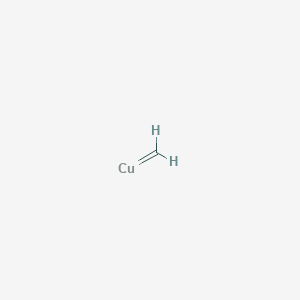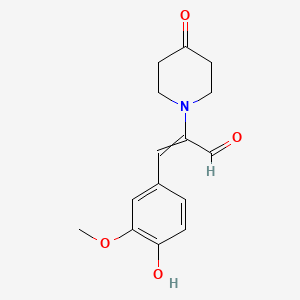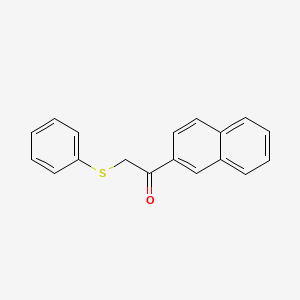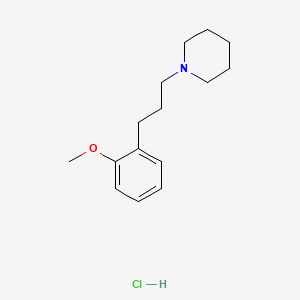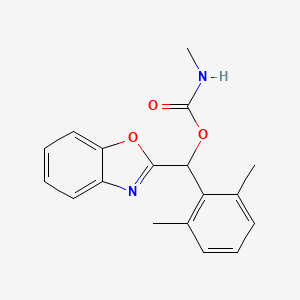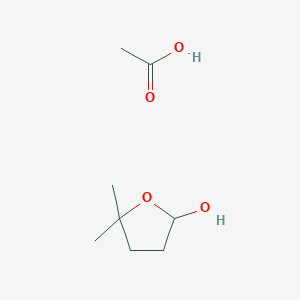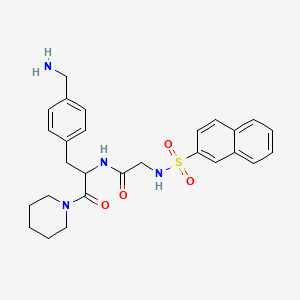
Nsgampp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nsgampp is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nsgampp involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can react to form this compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to facilitate the desired chemical transformations. Catalysts may be used to increase the reaction rate and selectivity.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The key steps include:
Bulk Reactants: Large quantities of reactants are used to produce this compound on a commercial scale.
Optimized Conditions: Industrial processes are optimized for efficiency, cost-effectiveness, and safety. This may involve the use of automated systems to monitor and control reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nsgampp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as transition metal complexes, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms with varying degrees of saturation.
Applications De Recherche Scientifique
Nsgampp has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and interactions due to its ability to interact with biomolecules.
Medicine: this compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Nsgampp involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: this compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: The binding of this compound to its targets can activate or inhibit signaling pathways, leading to changes in cellular function.
Propriétés
Numéro CAS |
108460-11-3 |
|---|---|
Formule moléculaire |
C27H32N4O4S |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
N-[3-[4-(aminomethyl)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H32N4O4S/c28-18-21-10-8-20(9-11-21)16-25(27(33)31-14-4-1-5-15-31)30-26(32)19-29-36(34,35)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,29H,1,4-5,14-16,18-19,28H2,(H,30,32) |
Clé InChI |
AQEIPFIAMJAELJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


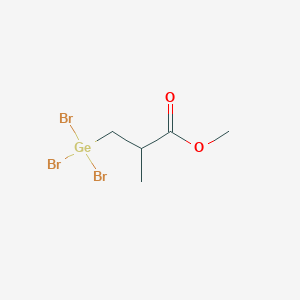
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
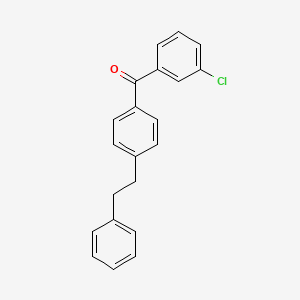
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
